

TTI-0102: A Comprehensive Technical Overview of its Pharmacokinetics and Bioavailability

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Compound of Interest

Compound Name: NIC-0102

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Introduction

TTI-0102 is a novel, new chemical entity (NCE) developed by Thiogenesis Therapeutics, designed as a prodrug of cysteamine.[1] It is an asymmetric disulfide composed of cysteamine and another thiol component.[1] This design aims to improve upon the therapeutic profile of cysteamine by offering a gradual, two-step metabolic release of the active molecule.[1] This controlled release is intended to mitigate the side effects associated with immediate-release cysteamine, such as gastrointestinal issues and strong body odor, thereby allowing for higher dosing and the potential for once-daily administration.[1] TTI-0102 is currently under investigation in multiple Phase 2 clinical trials for conditions linked to mitochondrial oxidative stress, including Mitochondrial Encephalopathy, Lactic Acidosis, and Stroke-like episodes (MELAS) and Leigh syndrome spectrum.[1]

Pharmacokinetics and Bioavailability

A Phase 1, open-label, dose-escalation study was conducted in healthy volunteers to evaluate the safety, tolerability, and pharmacokinetics of orally administered TTI-0102 compared to Cystagon® (cysteamine bitartrate). The study demonstrated that TTI-0102 was safe and well-tolerated at doses ranging from 600 mg to 2400 mg cysteamine-base equivalent, with no serious adverse events reported.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters obtained from the Phase 1 clinical trial.

Table 1: Cmax of Cysteamine after Administration of TTI-0102 and Cystagon®

Treatment Group	Dose (cysteamine-base equivalent)	Mean Cmax (mg/mL)	Standard Deviation
TTI-0102	2400 mg	3.49	0.95
Cystagon®	600 mg	3.19	1.12

Note: The difference in Cmax between the 2400 mg TTI-0102 dose and the 600 mg Cystagon® dose was not statistically significant ($p=0.61$).

Table 2: AUC of Cysteamine after Administration of TTI-0102 and Cystagon®

Treatment Group	Dose (cysteamine-base equivalent)	Mean AUC (hr.mg/mL)	Standard Deviation
TTI-0102	2400 mg	20.38	4.27
Cystagon®	600 mg	7.32	1.76

These data indicate that even at a four-fold higher equivalent dose, TTI-0102 did not produce a significantly higher peak plasma concentration (Cmax) of cysteamine compared to the standard dose of Cystagon®. However, the total drug exposure (AUC) was substantially increased with TTI-0102, suggesting a prolonged release profile. Therapeutic levels of cysteamine were maintained for over 24 hours with TTI-0102, supporting the potential for a once-daily dosing regimen.^[1]

Experimental Protocols

While detailed, step-by-step experimental protocols for the TTI-0102 clinical trials are not publicly available, the following outlines the general methodologies based on published information.

Phase 1 Dose-Escalation Study in Healthy Volunteers

- Study Design: An open-label, dose-escalation study.
- Participants: Healthy volunteers.
- Treatments and Dosages:
 - Control: 600 mg of Cystagon®.
 - TTI-0102: Dose-escalation cohorts receiving 600 mg, 1200 mg, and 2400 mg cysteamine-base equivalent of TTI-0102.
- Pharmacokinetic Sampling: Blood samples were collected at various time points after drug administration to determine the plasma concentrations of cysteamine. The exact sampling schedule is not specified in the available documents.
- Analytical Method: The concentration of cysteamine in plasma was likely determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a standard for such studies.

Phase 2a Study in Leigh Syndrome Spectrum

- Study Design: A partially randomized, placebo-controlled, sequential dose-ranging study.
- Participants: Adults and children with Leigh Syndrome Spectrum.
- Treatment: Oral TTI-0102 administered twice daily for 12 weeks.
- Objectives:
 - To characterize the relationship between TTI-0102 drug levels and pharmacokinetic/pharmacodynamic parameters.
 - To generate a population PK model to inform dosing for subsequent studies.
- Assessments: Participants are required to visit the clinic for checkups and testing at baseline, five times during the 12-week treatment period, and one month after the last dose.

Mechanism of Action and Signaling Pathway

TTI-0102 acts as a prodrug of cysteamine. Following oral administration, it undergoes a two-step metabolic process that gradually releases cysteamine. Cysteamine, in turn, increases the intracellular levels of cysteine. Cysteine is a critical precursor for the synthesis of several vital molecules that play a key role in mitochondrial function and cellular protection against oxidative stress.

The key downstream effects of TTI-0102 administration are:

- **Increased Glutathione (GSH) Production:** Cysteine is the rate-limiting amino acid for the synthesis of glutathione, the most abundant intracellular antioxidant. By increasing cysteine availability, TTI-0102 boosts glutathione levels, which helps to neutralize reactive oxygen species (ROS) and maintain redox balance within the mitochondria.
- **Increased Taurine Levels:** Cysteamine can be metabolized to taurine, an amino acid with various physiological functions, including antioxidant and anti-inflammatory properties, as well as a role in stabilizing mitochondrial membranes.
- **Increased Coenzyme A (CoA) Synthesis:** Cysteine is also a precursor for the synthesis of Coenzyme A, an essential cofactor in numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism, which are crucial for cellular energy production.

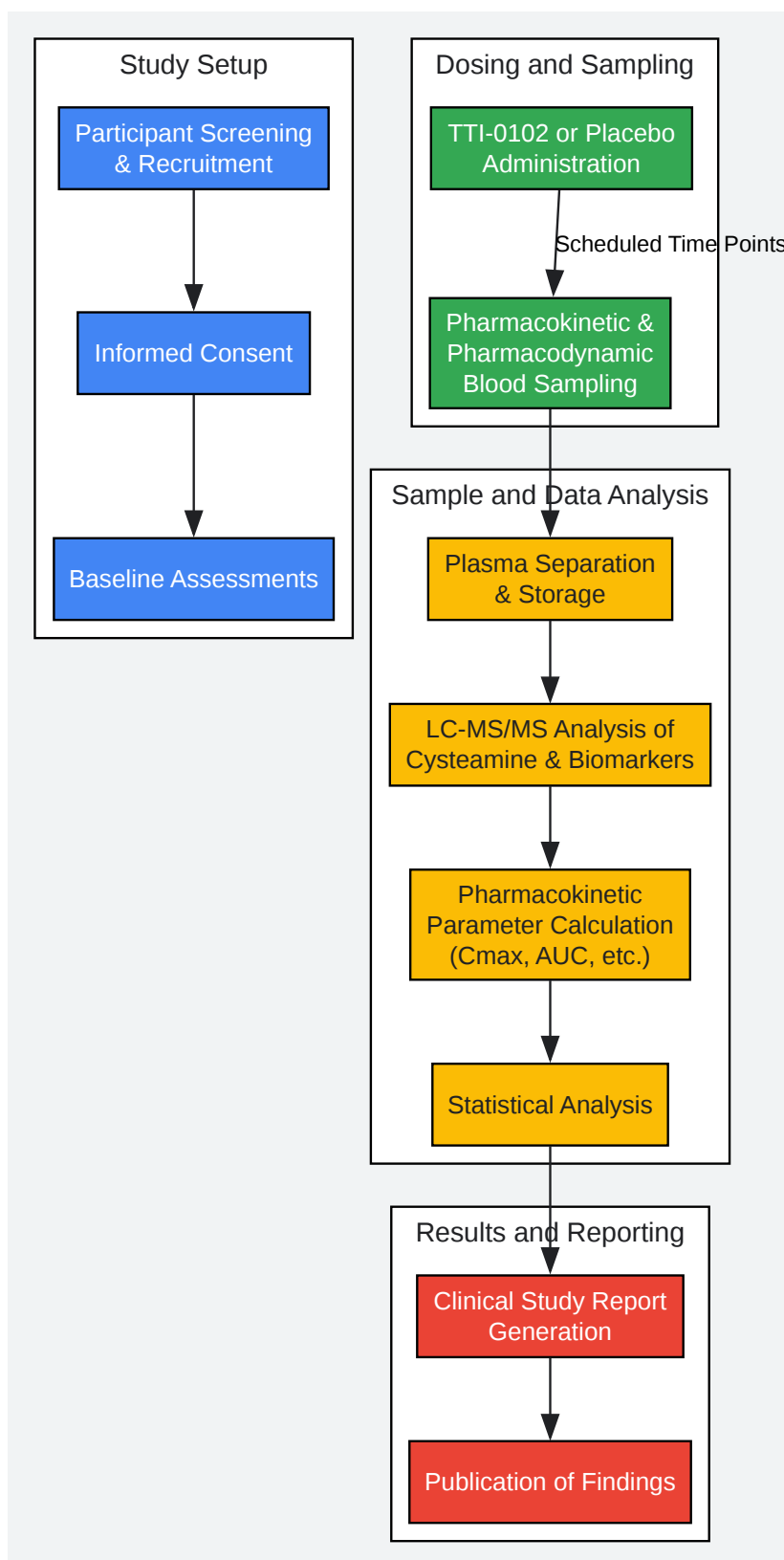


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Fig. 1: TTI-0102 Mechanism of Action Pathway.

Experimental Workflow

The general workflow for a clinical trial investigating the pharmacokinetics of TTI-0102 would involve several key stages, from participant recruitment to data analysis.



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Fig. 2: General Experimental Workflow for a TTI-0102 Clinical Trial.

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References

- 1. Thiogenesis Therapeutics [thiogenesis.com]
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